Cas no 132489-69-1 ((Z)-PUGNAc)

(Z)-PUGNAc structure
(Z)-PUGNAc structure
Nome del prodotto:(Z)-PUGNAc
Numero CAS:132489-69-1
MF:C15H19N3O7
MW:353.32726
MDL:MFCD00145022
CID:146430
PubChem ID:329770921

(Z)-PUGNAc Proprietà chimiche e fisiche

Nomi e identificatori

    • D-Gluconimidic acid,2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, d-lactone, (1Z)- (9CI)
    • O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-Phenylcarbamate
    • (Z)-Pugnac
    • D-Gluconimidic acid,2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, d-lactone, (1Z)- ...
    • PugNAc
    • (Z)-Pugnac,O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino-Z-N-phenylcarbamate
    • acetamidodeoxy-D-glucopyranosylideneamino phenylcarbamate
    • n-acetylglucosaminono-1,5-lactoneo-(phenylcarbamoyl)oxime
    • O-(2-Acetamido-2-deoxy-D-glucopyranosylidenamino) N-phenylcarbamate
    • O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino-Z-N-phenylcarbamate
    • (Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate
    • 2-(AcetylaMino)-2-deoxy-N-[[(phenylaMino)carbonyl]oxy]-D-gluconiMidic Acid δ-Lactone
    • O-(2-Acetamido-2-deoxy-D-glucopyranosylidenamino) N-phenylcarbamate
    • (Z)-PUGNAc min. 99%
    • O-[2-ACETAMIDO-2-DEOXY-D-GLUCOPYRANOSYLI
    • O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenyl carbamate ,97%
    • PUGNAc, >=95% (HPLC)
    • BDBM50531967
    • AKOS040756644
    • 2oxn
    • CS-0027650
    • N-((3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((phenylcarbamoyl)oxy)imino)tetrahydro-2H-pyran-3-yl)acetamide
    • (E)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-Phenylcarbamate
    • 3ozp
    • 2cbj
    • [(Z)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate
    • CHEMBL404482
    • 2vcb
    • UNII-AWZ7VE64B6
    • (1Z)-2-(Acetylamino)-2-deoxy-N-(((phenylamino)carbonyl)oxy)-D-gluconimidic acid delta-lactone
    • 872611-16-0
    • D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-(((phenylamino)carbonyl)oxy)-, delta-lactone, (1Z)-
    • DTXSID101117756
    • 2vvs
    • HY-108241
    • 3s6t
    • N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-{[(phenylcarbamoyl)oxy]imino}tetrahydro-2H-pyran-3-yl]acetamide (non-preferred name)
    • 4azi
    • N-Acetylglucosaminono-1,5-lactone O-(phenylcarbamoyl)oxime
    • SCHEMBL23531401
    • O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenyl carbamate
    • EX-A7834
    • MFCD00145022
    • D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, (1Z)-
    • 4az6
    • Nac-lapco
    • O-(2-Acetamido-2-deoxyglucopyranosylidene)amino N-phenylcarbamate
    • a hexosaminidase A and B inhibitor
    • 4azg
    • D-GLUCONIMIDIC ACID, 2-(ACETYLAMINO)-2-DEOXY-N-(((PHENYLAMINO)CARBONYL)OXY)-, .DELTA.-LACTONE, (1Z)-
    • 4azb
    • AWZ7VE64B6
    • 132489-69-1
    • O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)aminoN-phenylcarbamate
    • (Z)-PUGNAc
    • MDL: MFCD00145022
    • Inchi: InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14-/t10-,11-,12-,13-/m1/s1
    • Chiave InChI: PBLNJFVQMUMOJY-JXZOILRNSA-N
    • Sorrisi: CC(N[C@@H]\1[C@@H](O)[C@H](O)[C@H](O/C1=N\OC(NC2=CC=CC=C2)=O)CO)=O

Proprietà calcolate

  • Massa esatta: 353.12200
  • Massa monoisotopica: 353.1223
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 7
  • Complessità: 507
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 150
  • XLogP3: -0.3

Proprietà sperimentali

  • Densità: 1.53
  • Punto di fusione: 172-175°C
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.638
  • Stabilità/Periodo di validità: Moisture and Temperature Sensitive
  • PSA: 149.71000
  • LogP: -0.36990

(Z)-PUGNAc Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Condizioni di conservazione:−20°C

(Z)-PUGNAc Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11544-5mg
(Z)-PUGNAc
132489-69-1 98%
5mg
¥1649.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-204415A-5mg
(Z)-Pugnac,
132489-69-1 ≥99%
5mg
¥872.00 2023-09-05
abcr
AB496357-50 mg
o-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenyl carbamate
132489-69-1
50mg
€839.80 2023-06-15
Alichem
A019116436-100mg
(5R,6R,7S,8R,Z)-6,7-Dihydroxy-8-(hydroxymethyl)-2,3-dioxo-N-((phenylcarbamoyl)oxy)-1,4-oxazocane-5-carbimidic acid
132489-69-1 95%
100mg
1,019.20 USD 2021-06-16
abcr
AB496357-10 mg
o-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenyl carbamate
132489-69-1
10mg
€227.50 2023-06-15
Apollo Scientific
BICL4035-25mg
(Z)-PUGNAc
132489-69-1 99% min
25mg
£612.00 2025-02-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11544-10mg
(Z)-PUGNAc
132489-69-1 98%
10mg
¥2963.00 2023-09-09
TRC
A157250-50mg
O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-Phenylcarbamate
132489-69-1
50mg
$ 730.00 2023-04-19
Biosynth
EA06838-100 mg
(Z)-PugNAc
132489-69-1
100MG
$1,270.50 2023-01-05
TRC
A157250-5mg
O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-Phenylcarbamate
132489-69-1
5mg
$ 97.00 2023-09-09

(Z)-PUGNAc Metodo di produzione

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:132489-69-1)(Z)-PUGNAc
A944734
Purezza:99%/99%
Quantità:5mg/10mg
Prezzo ($):384.0/713.0
atkchemica
(CAS:132489-69-1)(Z)-PUGNAc
CL15401
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta